![molecular formula C24H30N2O5 B5058525 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B5058525.png)
3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide is a compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-702 and is a potent inhibitor of adenosine kinase, an enzyme that plays a critical role in regulating the levels of adenosine in the brain.
Mechanism of Action
The mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide involves the inhibition of adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide can increase the levels of adenosine in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide are still being studied. However, some studies have suggested that the compound may have potential therapeutic benefits in the treatment of various neurological disorders, including epilepsy, pain, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide in lab experiments is its ability to selectively inhibit adenosine kinase. This allows researchers to study the effects of adenosine on various physiological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, highlighting the need for careful dosing in lab experiments.
Future Directions
There are several potential future directions for research involving 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide. One area of research could focus on the compound's potential therapeutic benefits in the treatment of epilepsy. Another area of research could focus on the compound's potential use as an anti-inflammatory agent. Additionally, researchers could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully understand the potential therapeutic applications of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide.
Synthesis Methods
The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with benzylamine to form N-benzyl-4-methoxybenzamide. The third step involves the reaction of N-benzyl-4-methoxybenzamide with 1-acetyl-4-piperidinol to form 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-4-methoxybenzamide. The final step involves the reaction of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-4-methoxybenzamide with ethylene glycol to form 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide.
Scientific Research Applications
3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit adenosine kinase, an enzyme that plays a critical role in regulating the levels of adenosine in the brain. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including sleep, pain, and inflammation. By inhibiting adenosine kinase, 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide can increase the levels of adenosine in the brain, leading to potential therapeutic benefits.
properties
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-18(28)25-12-10-21(11-13-25)31-23-16-20(8-9-22(23)30-2)24(29)26(14-15-27)17-19-6-4-3-5-7-19/h3-9,16,21,27H,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLVOTUHCXRKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N(CCO)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.